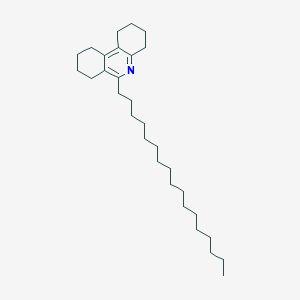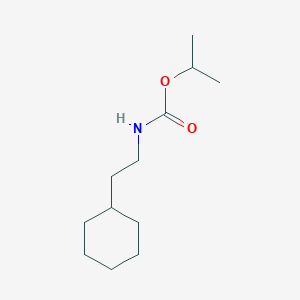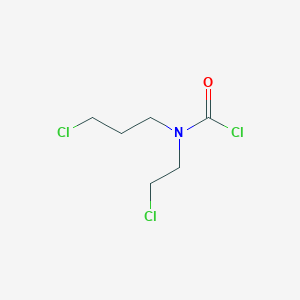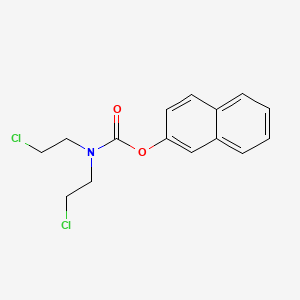
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine is a complex organic compound characterized by its unique structure, which includes a heptadecyl chain attached to an octahydrophenanthridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine typically involves multiple steps, starting with the preparation of the phenanthridine core. This can be achieved through cyclization reactions involving appropriate precursors. The heptadecyl chain is then introduced via alkylation reactions under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the phenanthridine core.
Substitution: The heptadecyl chain can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.
Applications De Recherche Scientifique
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine involves its interaction with molecular targets such as enzymes or receptors. The heptadecyl chain can facilitate membrane association, while the phenanthridine core can interact with specific binding sites. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydroquinoline
- 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydroisoquinoline
Uniqueness
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine is unique due to its specific substitution pattern and the presence of the heptadecyl chain. This combination of features allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
62614-97-5 |
|---|---|
Formule moléculaire |
C30H51N |
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
6-heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C30H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-29-27-22-18-17-21-26(27)28-23-19-20-25-30(28)31-29/h2-25H2,1H3 |
Clé InChI |
AUJWVCMMPBRSTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)







![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)

